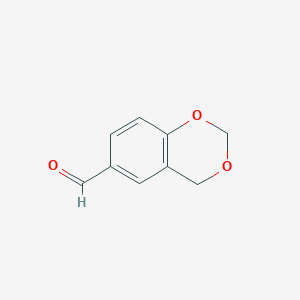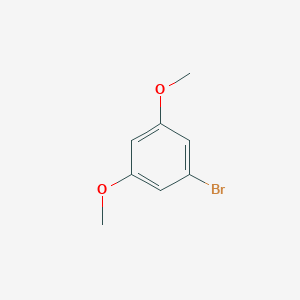
9-fenantrilmetanol
Descripción general
Descripción
9-Phenanthrenemethanol is an organic compound derived from phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group attached to the ninth carbon of the phenanthrene structure. It is a significant intermediate in organic synthesis and has applications in various fields, including material chemistry and pharmaceutical chemistry .
Aplicaciones Científicas De Investigación
9-Phenanthrenemethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and material chemistry.
Biology: Studied for its potential biological activities and interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, plastics, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Phenanthren-9-ylmethanol is primarily known for its antimalarial activity . .
Mode of Action
It is known to be used in the preparation of dihydroartemisinin derivatives as potential aromatic intercalating groups . Interactions with these targets could potentially lead to changes in cellular processes, contributing to its antimalarial activity.
Biochemical Pathways
It is involved in the synthesis of dihydroartemisinin derivatives , which may suggest its role in the artemisinin biosynthesis pathway or related biochemical pathways.
Result of Action
Phenanthren-9-ylmethanol is known for its antimalarial activity . This suggests that the compound’s action results in molecular and cellular effects that inhibit the growth or survival of malaria parasites.
Análisis Bioquímico
Biochemical Properties
Phenanthren-9-ylmethanol plays a role in various biochemical reactions. It is involved in the oxidation process, giving an unprecedented ketal structure . 9-Fluorenone and its derivatives can be synthesized in good to high yields with good functional group tolerance using the ketal or 9-phenanthrenols as substrates . The decomposition and formation processes of the ketal have been investigated .
Molecular Mechanism
The molecular mechanism of Phenanthren-9-ylmethanol involves a novel pathway for oxidation, giving an unprecedented ketal structure . 9-Fluorenone and its derivatives can be synthesized in good to high yields with good functional group tolerance using the ketal or 9-phenanthrenols as substrates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenanthrenemethanol typically involves the hydroxylation of phenanthrene. One common method is the oxidation of 9-phenanthrenol using oxygen-mediated processes. This reaction can be carried out under mild conditions, often using catalysts to enhance the yield and selectivity .
Industrial Production Methods: On an industrial scale, 9-Phenanthrenemethanol can be produced from phenanthrene, which is abundant in coal tar. The large-scale preparation involves regioselective functionalization of phenanthrene, followed by hydroxylation at the ninth position .
Análisis De Reacciones Químicas
Types of Reactions: 9-Phenanthrenemethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenyl ketal and 9-fluorenones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at various positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents like chromic acid.
Reduction: Hydrogen gas with catalysts like Raney nickel.
Substitution: Bromine for halogenation, sulfuric acid for sulfonation.
Major Products:
Oxidation: Phenanthrenyl ketal, 9-fluorenones.
Reduction: 9,10-dihydrophenanthrene.
Substitution: 9-bromophenanthrene, phenanthrenesulfonic acids.
Comparación Con Compuestos Similares
9-Hydroxyphenanthrene: Another hydroxylated derivative of phenanthrene with similar applications in organic synthesis.
Phenanthrenequinone: An oxidized form of phenanthrene used in various chemical reactions.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene with distinct chemical properties.
Uniqueness: 9-Phenanthrenemethanol is unique due to its specific hydroxylation at the ninth position, which imparts distinct chemical reactivity and applications compared to other phenanthrene derivatives .
Propiedades
IUPAC Name |
phenanthren-9-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBUBUXQLGFKKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277351 | |
| Record name | 9-Phenanthrenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4707-72-6 | |
| Record name | 9-Phenanthrenemethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Phenanthrenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



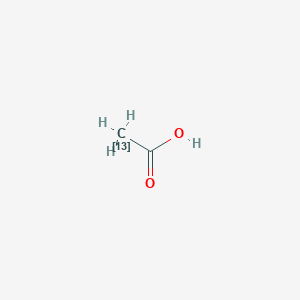
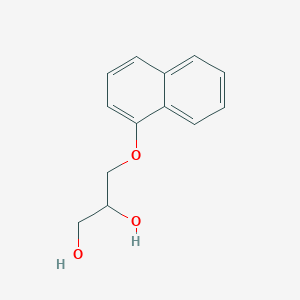



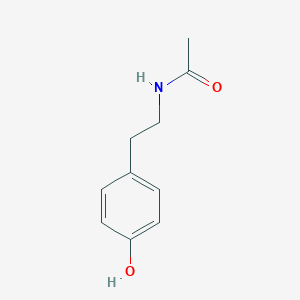
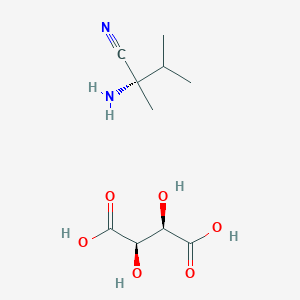
![N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3](/img/structure/B32314.png)



